Thiophene, 2-(1-methylethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

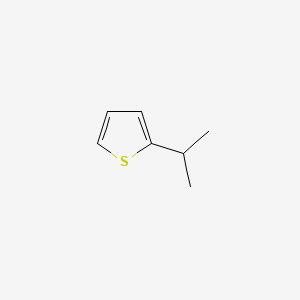

Thiophene, 2-(1-methylethyl)- is a useful research compound. Its molecular formula is C7H10S and its molecular weight is 126.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiophene, 2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Therapeutic Properties

Thiophene derivatives have been extensively studied for their therapeutic potential. The compound exhibits a range of biological activities including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that certain thiophene compounds displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Compounds derived from thiophene have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Some thiophene derivatives have been investigated for their potential as anticancer agents. For example, specific derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines .

Table 1: Summary of Biological Activities of Thiophene Derivatives

| Activity Type | Example Compounds | Target Organisms/Conditions |

|---|---|---|

| Antimicrobial | 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl) | E. coli, S. aureus, C. albicans |

| Anti-inflammatory | 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Inflammatory conditions |

| Anticancer | Various synthesized thiophenes | Cancer cell lines |

Material Science

Liquid Crystals and Conductive Polymers

Thiophene compounds are crucial in the development of organic semiconductors and liquid crystals due to their unique electronic properties. For instance, higher alkylated thiophenes are utilized as raw materials in patents related to liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Conductive Polymers

Thiophenes are integral to the synthesis of conductive polymers used in various applications ranging from flexible electronics to sensors. Their ability to form π-conjugated systems allows them to conduct electricity efficiently .

Agricultural Applications

Pesticides and Herbicides

Thiophene derivatives have been explored for use as pesticides and herbicides due to their effectiveness in inhibiting plant pathogens and pests. Research has indicated that certain thiophene-based compounds can act as fungicides, providing protection against fungal infections in crops .

Case Study 1: Antimicrobial Thiophene Derivatives

A study conducted by Mehta et al. synthesized a new class of thiophene derivatives and evaluated their antimicrobial efficacy against several bacterial and fungal strains using the broth dilution method. The results indicated that certain compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Thiophenes

Research by Rasool et al. focused on synthesizing novel thiophene derivatives containing sulfonylacetamide. These compounds were screened for anti-urease activity, revealing that one particular derivative demonstrated significant inhibition rates, indicating its potential application in treating urease-related disorders .

特性

IUPAC Name |

2-propan-2-ylthiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXBELRNKUFSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193946 |

Source

|

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4095-22-1 |

Source

|

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004095221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。